molecular formula C5H8N4OS B8786004 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one CAS No. 89730-72-3

6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one

Katalognummer: B8786004
CAS-Nummer: 89730-72-3
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: QJHAMNQWHLGESW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring

Vorbereitungsmethoden

The synthesis of 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing amino and methylsulfanyl groups. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one include other triazine derivatives such as:

  • This compound
  • This compound

These compounds share similar chemical structures but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties

Eigenschaften

CAS-Nummer

89730-72-3

Molekularformel

C5H8N4OS

Molekulargewicht

172.21 g/mol

IUPAC-Name

6-amino-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C5H8N4OS/c1-9-4(10)3(6)7-8-5(9)11-2/h1-2H3,(H2,6,7)

InChI-Schlüssel

QJHAMNQWHLGESW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=NN=C1SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.